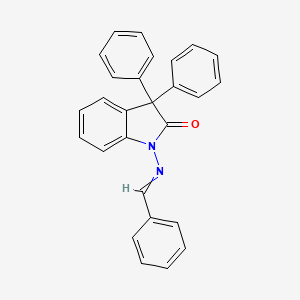
1-(Benzylideneamino)-3,3-diphenyl-1,3-dihydro-2H-indol-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Benzylideneamino)-3,3-diphenyl-1,3-dihydro-2H-indol-2-one is a complex organic compound that belongs to the class of Schiff bases. Schiff bases are characterized by the presence of a carbon-nitrogen double bond (C=N) and are typically formed by the condensation of a primary amine with an aldehyde or ketone. This compound is notable for its unique structure, which includes an indole core substituted with benzylideneamino and diphenyl groups. The indole core is a common structural motif in many natural products and pharmaceuticals, making this compound of significant interest in various fields of research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Benzylideneamino)-3,3-diphenyl-1,3-dihydro-2H-indol-2-one typically involves the condensation reaction between benzaldehyde and 3,3-diphenyl-1,3-dihydro-2H-indol-2-one. The reaction is usually carried out in the presence of a suitable solvent such as ethanol or methanol and may require a catalyst to proceed efficiently. The reaction conditions often involve refluxing the mixture for several hours to ensure complete conversion of the reactants to the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis can be applied. This includes optimizing reaction conditions to maximize yield and purity, using continuous flow reactors for better control over reaction parameters, and employing purification techniques such as recrystallization or chromatography to isolate the final product.
Análisis De Reacciones Químicas
Types of Reactions
1-(Benzylideneamino)-3,3-diphenyl-1,3-dihydro-2H-indol-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the C=N bond to a C-N bond, forming amines.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically employed.
Substitution: Electrophilic reagents such as halogens (Cl2, Br2) or nitrating agents (HNO3) can be used under acidic conditions.
Major Products Formed
Oxidation: Formation of oxides or quinones.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of halogenated or nitrated derivatives.
Aplicaciones Científicas De Investigación
1-(Benzylideneamino)-3,3-diphenyl-1,3-dihydro-2H-indol-2-one has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its structural similarity to bioactive indole derivatives.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of dyes and pigments
Mecanismo De Acción
The mechanism of action of 1-(Benzylideneamino)-3,3-diphenyl-1,3-dihydro-2H-indol-2-one is not fully understood, but it is believed to involve interactions with various molecular targets. The compound’s indole core can interact with biological receptors, enzymes, and other proteins, potentially modulating their activity. The Schiff base moiety (C=N) can also participate in coordination with metal ions, influencing the compound’s biological activity .
Comparación Con Compuestos Similares
Similar Compounds
2-(Benzylideneamino)isoindoline-1,3-dione: Another Schiff base with a similar structure but different core.
1-(Benzylideneamino)-3-cyano-6-(trifluoromethyl)-1H-2-pyridone: A Schiff base with a pyridone core and additional functional groups
Uniqueness
1-(Benzylideneamino)-3,3-diphenyl-1,3-dihydro-2H-indol-2-one is unique due to its indole core, which is a common motif in many natural products and pharmaceuticals. This structural feature imparts significant biological activity and makes the compound a valuable scaffold for drug development and other applications.
Propiedades
Número CAS |
66146-67-6 |
|---|---|
Fórmula molecular |
C27H20N2O |
Peso molecular |
388.5 g/mol |
Nombre IUPAC |
1-(benzylideneamino)-3,3-diphenylindol-2-one |
InChI |
InChI=1S/C27H20N2O/c30-26-27(22-14-6-2-7-15-22,23-16-8-3-9-17-23)24-18-10-11-19-25(24)29(26)28-20-21-12-4-1-5-13-21/h1-20H |
Clave InChI |
CLMWXXWPEBKHRF-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C=NN2C3=CC=CC=C3C(C2=O)(C4=CC=CC=C4)C5=CC=CC=C5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



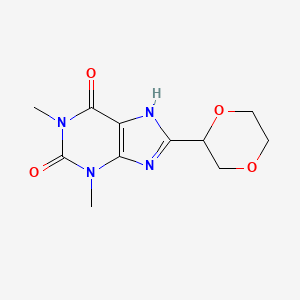


![3-Ethyl-2-oxaspiro[4.4]nonan-1-one](/img/structure/B14472991.png)
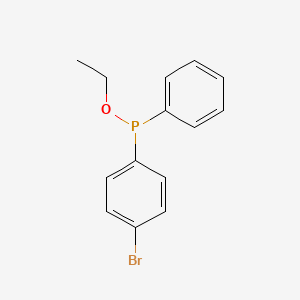
![3-[(2-Hydroxytetradecyl)sulfanyl]propane-1,2-diol](/img/structure/B14473012.png)

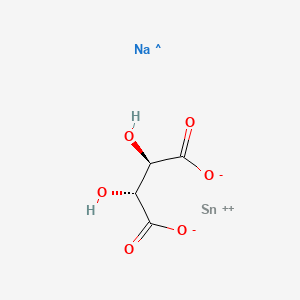

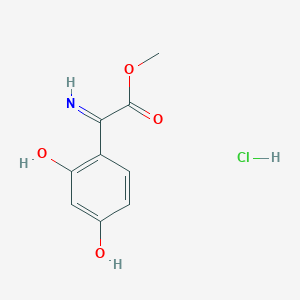

![1-Cyclohexyl-4-[4-(dimethylamino)phenyl]but-3-en-2-one](/img/structure/B14473062.png)

